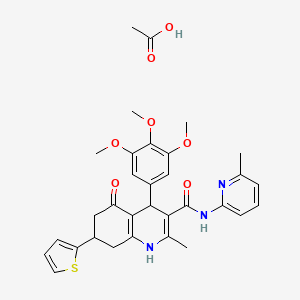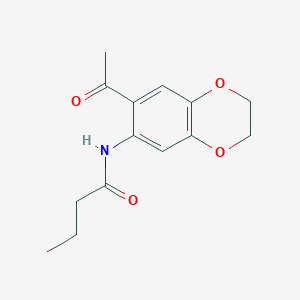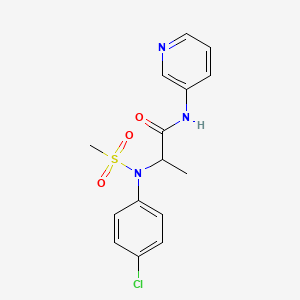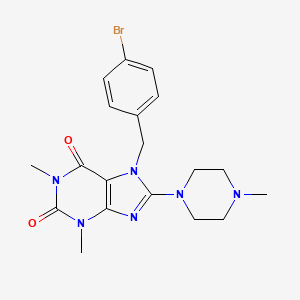
1-(4-chlorophenoxy)-3-(cyclopentylamino)-2-propanol hydrochloride
Übersicht
Beschreibung
1-(4-chlorophenoxy)-3-(cyclopentylamino)-2-propanol hydrochloride, commonly known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is widely used in scientific research to investigate the mechanisms of action of β2-adrenergic receptors and their role in various physiological processes.
Wirkmechanismus
ICI 118,551 acts as a competitive antagonist of β2-adrenergic receptors. It binds to the receptor site and prevents the binding of endogenous ligands such as epinephrine and norepinephrine. This results in the inhibition of downstream signaling pathways and physiological responses.
Biochemical and Physiological Effects:
ICI 118,551 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the relaxation of smooth muscle in the airways, which is mediated by β2-adrenergic receptors. It has also been shown to inhibit the release of insulin from pancreatic β-cells, which is also mediated by β2-adrenergic receptors.
Vorteile Und Einschränkungen Für Laborexperimente
ICI 118,551 is a highly selective β2-adrenergic receptor antagonist, which makes it a valuable tool for investigating the specific role of β2-adrenergic receptors in various physiological processes. However, it is important to note that it is not a pan-selective β-adrenergic receptor antagonist and may have off-target effects on other β-adrenergic receptors.
Zukünftige Richtungen
There are several potential future directions for research involving ICI 118,551. One area of interest is the investigation of the role of β2-adrenergic receptors in the immune system. It has been suggested that β2-adrenergic receptors may play a role in the regulation of immune cell function, and ICI 118,551 could be used to investigate this hypothesis. Another potential area of research is the investigation of the role of β2-adrenergic receptors in cancer. It has been suggested that β2-adrenergic receptors may play a role in cancer cell proliferation and metastasis, and ICI 118,551 could be used to investigate this hypothesis.
Wissenschaftliche Forschungsanwendungen
ICI 118,551 is primarily used as a research tool to investigate the role of β2-adrenergic receptors in various physiological processes. It is commonly used in studies involving the cardiovascular system, respiratory system, and metabolism.
Eigenschaften
IUPAC Name |
1-(4-chlorophenoxy)-3-(cyclopentylamino)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2.ClH/c15-11-5-7-14(8-6-11)18-10-13(17)9-16-12-3-1-2-4-12;/h5-8,12-13,16-17H,1-4,9-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFYPJUVTXMABT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC(COC2=CC=C(C=C2)Cl)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196987 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3,5-dimethylphenyl)-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B4170669.png)
![1-allyl-5-bromo-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4170675.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B4170681.png)
![2-(3-methylphenoxy)-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]acetamide dihydrochloride](/img/structure/B4170684.png)
![methyl 2-{[2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)propanoyl]amino}benzoate](/img/structure/B4170690.png)



![N-(4-fluorobenzyl)-N'-[2,2,2-trifluoro-1-methyl-1-(trifluoromethyl)ethyl]urea](/img/structure/B4170713.png)

![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B4170721.png)
![3-[3-({4-[3-(4-morpholinyl)-4-nitrophenyl]-1-piperazinyl}carbonyl)phenyl]-2H-chromen-2-one](/img/structure/B4170728.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}glycinamide](/img/structure/B4170739.png)
